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Compound of Interest

Compound Name: Dapivirine

Cat. No.: B1669821

A Technical Guide on the Development of a Non-Nucleoside Reverse Transcriptase Inhibitor for
HIV Prophylaxis

This in-depth technical guide chronicles the discovery and development of Dapivirine, a potent
non-nucleoside reverse transcriptase inhibitor (NNRTI), from its initial identification to its
formulation into a long-acting vaginal ring for the prevention of HIV-1 infection in women. This
document is intended for researchers, scientists, and drug development professionals,
providing a comprehensive overview of the key milestones, experimental data, and
methodologies that have underpinned the Dapivirine development pipeline.

Discovery and Initial Development

Dapivirine (formerly TMC120) was developed by Janssen Therapeutics (formerly Tibotec
Therapeutics) as a diarylpyrimidine (DAPY) NNRTI.[1] Recognizing the urgent need for female-
controlled HIV prevention methods, the International Partnership for Microbicides (IPM)
acquired a royalty-free license in 2004 to develop Dapivirine as a topical microbicide for
women in developing countries.[2] This partnership marked a pivotal moment, shifting the focus
of Dapivirine's development from a therapeutic agent to a prophylactic one. IPM has since
obtained exclusive worldwide rights to Dapivirine in 2014.[1]

The initial development focused on identifying a suitable delivery method that would ensure
sustained local drug concentration in the female genital tract while minimizing systemic
absorption.[3] Various formulations, including gels, were explored, but the vaginal ring emerged
as the most promising platform for long-acting, user-controlled delivery.[3]
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Mechanism of Action: Targeting HIV-1 Reverse
Transcriptase

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets
the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[4] Unlike
nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural
deoxynucleoside triphosphates for incorporation into the growing DNA chain, NNRTIs bind to
an allosteric hydrophobic pocket near the active site of the RT enzyme.[5][6] This binding
induces a conformational change in the enzyme, disrupting its catalytic site and ultimately
blocking the conversion of viral RNA into DNA.[6] This targeted mechanism effectively halts the

viral replication cycle at an early stage.

Click to download full resolution via product page

Figure 1: Mechanism of Action of Dapivirine in HIV-1 Replication.

Key Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
(Colorimetric)

This protocol provides a general framework for determining the in vitro inhibitory activity of
Dapivirine against HIV-1 RT. Commercial colorimetric RT assay kits are often employed for

this purpose.
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Objective: To quantify the 50% inhibitory concentration (IC50) of Dapivirine against HIV-1

reverse transcriptase activity.

Materials:

Recombinant HIV-1 Reverse Transcriptase
Dapivirine stock solution (in DMSO)

Reaction Buffer (containing template/primer, dNTPs, and labeled nucleotides e.g., DIG-dUTP
and Biotin-dUTP)

Lysis Buffer

Streptavidin-coated microtiter plate

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
ABTS substrate solution

Stop Solution (e.g., sulfuric acid)

Microplate reader

Procedure:

Preparation of Reagents: Prepare serial dilutions of Dapivirine in reaction buffer. A known
NNRTI, such as Nevirapine, should be used as a positive control. A no-drug control (DMSO
vehicle) is also required.

RT Reaction: In a reaction tube, mix the diluted Dapivirine or control with the reaction buffer
containing the template/primer (e.g., poly(A) x oligo(dT)15) and dNTPs (including labeled
dUTPs).

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each reaction tube
to initiate the reverse transcription process.
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 Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to
allow for the synthesis of the labeled DNA.

o Capture of Synthesized DNA: Transfer the reaction products to a streptavidin-coated
microtiter plate. The biotin-labeled DNA will bind to the streptavidin.

» Washing: Wash the plate to remove unincorporated nucleotides and other reaction
components.

o Detection: Add the Anti-DIG-POD antibody to the wells. The antibody will bind to the
digoxigenin-labeled DNA.

o Substrate Addition: After another washing step, add the ABTS substrate. The peroxidase
enzyme on the antibody will catalyze a color change.

» Measurement: Stop the reaction with a stop solution and measure the absorbance at the
appropriate wavelength using a microplate reader.

o Data Analysis: The absorbance is directly proportional to the amount of synthesized DNA.
Calculate the percentage of RT inhibition for each Dapivirine concentration relative to the
no-drug control. The IC50 value is determined by plotting the percentage of inhibition against
the log of the Dapivirine concentration and fitting the data to a dose-response curve.

TZM-bl Cell-Based HIV-1 Neutralization/Inhibition Assay

This assay is used to determine the in vitro antiviral activity of Dapivirine in a cell-based
model. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5,
and CXCR4 and contains integrated reporter genes for firefly luciferase and (3-galactosidase
under the control of the HIV-1 LTR.

Objective: To determine the 50% effective concentration (EC50) of Dapivirine required to
inhibit HIV-1 infection of TZM-bl cells.

Materials:
e TZM-Dbl cells

e HIV-1 viral stock (e.g., Env-pseudotyped virus)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/product/b1669821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Dapivirine stock solution (in DMSO)

e Cell culture medium (e.g., DMEM with 10% FBS)
e DEAE-Dextran

» Luciferase substrate (e.g., Bright-Glo™)

e Luminometer

Procedure:

o Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell
adherence.

e Compound Dilution: Prepare serial dilutions of Dapivirine in cell culture medium.

 Virus Preparation: Dilute the HIV-1 viral stock to a predetermined titer in cell culture medium
containing DEAE-Dextran (to enhance infectivity).

e Incubation with Virus: Add the diluted Dapivirine to the wells containing the TZM-bl cells,
followed by the addition of the diluted virus. A no-drug virus control and a no-virus cell control
are included.

 Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

e Lysis and Luciferase Measurement: After incubation, remove the culture medium and lyse
the cells. Add the luciferase substrate to each well.

o Luminometry: Measure the luminescence in each well using a luminometer. The relative light
units (RLU) are proportional to the level of viral infection.

o Data Analysis: Calculate the percentage of inhibition of viral infection for each Dapivirine
concentration relative to the virus control. The EC50 value is determined by plotting the
percentage of inhibition against the log of the Dapivirine concentration and fitting the data to
a dose-response curve.[7][8]
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Clinical Development and Efficacy

The clinical development of the Dapivirine vaginal ring has progressed through a series of
Phase I, I, and 11l clinical trials to evaluate its safety, pharmacokinetics, and efficacy.

Phase lIl Efficacy Trials Open-Label Extension Studies Regulatory Submissions Implementation Studies

Phase | Trials Phase Il Trials
(Safety, PK, ility) (Do ging, Safety) (ASPIRE & The Ring Study) (HOPE & DREAM) & Approvals & Post-Market Surveillance

Click to download full resolution via product page

Figure 2: Dapivirine Vaginal Ring Clinical Development Workflow.

Landmark Phase lll Trials: ASPIRE and The Ring Study

Two pivotal Phase 1ll, multi-center, randomized, double-blind, placebo-controlled trials, ASPIRE
(MTN-020) and The Ring Study (IPM 027), were conducted in parallel to assess the efficacy
and safety of the monthly Dapivirine vaginal ring.[9][10]

ASPIRE (A Study to Prevent Infection with a Ring for Extended Use):

e Sponsor: Microbicide Trials Network (MTN), funded by the U.S. National Institutes of Health
(NIH).[9]

e Participants: 2,629 HIV-negative women aged 18-45 in Malawi, South Africa, Uganda, and
Zimbabwe.[9]

» Design: Participants were randomized 1:1 to receive either a vaginal ring containing 25 mg
of Dapivirine or a placebo ring, replaced monthly for at least one year.[9][11]

e Primary Efficacy Endpoint: HIV-1 seroconversion.[12]

e Primary Safety Endpoint: Occurrence of Grade 2 or higher adverse events judged to be
related to the investigational product, and all Grade 3 or 4 adverse events and serious
adverse events.[12]

The Ring Study (IPM 027):

e Sponsor: International Partnership for Microbicides (IPM).[9]
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o Participants: 1,959 HIV-negative women aged 18-45 in South Africa and Uganda.

» Design: Similar to ASPIRE, with participants randomized to receive either the Dapivirine or
a placebo ring.[9]

Table 1: Efficacy Results of Phase Ill Dapivirine Ring Trials

o~ Overall HIV-1 Risk HIV-1 Risk Reduction in
u
y Reduction (Intent-to-Treat) = Women >21 years
ASPIRE (MTN-020) 27% (95% Cl: 1-46; p=0.046) 56% (95% Cl: 31-71; p<0.001)
_ 31% (95% ClI: 0.9-51.5,
The Ring Study (IPM 027) 37%[9]

p=0.040)[1]

The lower efficacy observed in younger women (18-21 years) was correlated with lower
adherence to ring use.[9]

Open-Label Extension Studies: HOPE and DREAM

Following the promising results of the Phase Il trials, two open-label extension (OLE) studies,
HOPE (HIV Open-label Prevention Extension) (MTN-025) and DREAM (IPM 032), were
conducted. These studies offered the active Dapivirine ring to former participants of the Phase
1l trials to gather more data on safety, adherence, and real-world effectiveness.

HOPE (MTN-025) Study:
» Design: An open-label extension trial for former ASPIRE participants.
e Objective: To assess the continued safety of and adherence to the Dapivirine ring.[5]

o Adherence Measurement: Adherence was monitored through self-reporting and objective
measures, including residual Dapivirine levels in used rings and Dapivirine plasma
concentrations.[12]

The OLE studies showed higher adherence and suggested greater effectiveness based on
modeling data.
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Pharmacokinetics of the Dapivirine Vaginal Ring

The Dapivirine vaginal ring is designed to deliver a sustained local concentration of the drug in

the vagina while minimizing systemic exposure.

Table 2: Summary of Key Pharmacokinetic Parameters of the 25 mg Dapivirine Vaginal Ring

Parameter

Value/Observation

Reference

Dapivirine Content

25 mg

Approximate Daily Release

~0.14 mg/day (delivers ~4 mg
over 28 days)

Time to Detectable

Concentrations

Within 1-4 hours after insertion

in vaginal fluid and plasma

Vaginal Fluid Concentration

Exceeds the in vitro HIV-1
IC99 by 1000-fold within 24

hours

Plasma Concentration

Low (< 2 ng/mL)

Cervical Tissue Concentration

Highly variable (46-12,900
ng/g), but the lowest measured
concentration was still 10 times
the in vitro 1C99

Metabolism

Primarily by CYP3A4/5, with
contributions from CYP2B6
and CYP2C19

Excretion

Negligible renal clearance of

orally administered Dapivirine

Pharmacokinetic studies have been conducted in various populations, including

postmenopausal and breastfeeding women, demonstrating a favorable safety profile with low

systemic drug transfer.[5]

Safety and Tolerability
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The Dapivirine vaginal ring has been found to be safe and well-tolerated in numerous clinical
trials.[10] The majority of adverse events reported were mild to moderate in severity and not
considered to be related to the product. There was no statistically significant difference in the
incidence of adverse events between the Dapivirine and placebo groups in the Phase Il trials.

[°]

Resistance

A key consideration for any antiretroviral-based prevention strategy is the potential for the
development of drug resistance in individuals who become infected despite using the product.
In vitro studies have shown that suboptimal concentrations of Dapivirine can lead to the
emergence of common NNRTI resistance mutations. However, in the ASPIRE and The Ring
Study, there was no significant difference in the frequency of NNRTI resistance mutations
between the Dapivirine and placebo arms among women who seroconverted, suggesting that
the resistance was likely transmitted rather than selected by the ring.

Conclusion and Future Directions

The development of the Dapivirine vaginal ring represents a significant advancement in HIV
prevention, offering women a discreet, long-acting, and self-administered option. The journey
from its initial discovery as an NNRTI to its successful formulation into an effective microbicide
highlights the importance of innovative drug delivery systems and dedicated public-private
partnerships. Ongoing research is focused on developing a three-month Dapivirine ring and
combination rings that also provide contraception, further expanding the prevention choices
available to women worldwide.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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